molecular formula C8H9NO B000955 Acetanilide CAS No. 103-84-4

Acetanilide

Cat. No. B000955
CAS RN: 103-84-4
M. Wt: 135.16 g/mol
InChI Key: FZERHIULMFGESH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Acetanilide can be synthesized through the acetylation of aniline using acetic anhydride. A novel synthesis process reported by Wang Jian-hui (2011) optimized the reaction conditions, achieving a yield of 98.0% by using N,N-dimethylacetamide (DMAc) as the acylation agent under specific conditions: a molar ratio of ammonium chloride to phenylamine of 2:1, a reaction temperature of 166 ℃, and a refluxing time of 3 hours. This method is noted for its simplicity and high efficiency, making it suitable for industrial production (Wang Jian-hui, 2011).

Molecular Structure Analysis

The molecular structure of acetanilide has been determined using X-ray diffraction, revealing its orthorhombic crystal structure with detailed dimensions and hydrogen bonding. The molecules are linked in chains by N-H-O hydrogen bonds, and the structure exhibits slight distortions due to steric hindrance. This detailed examination provides insights into the geometry of the molecule and its intra- and intermolecular interactions (Brown & Corbridge, 1954).

Chemical Reactions and Properties

Acetanilide undergoes various chemical reactions, including ruthenium-catalyzed oxidative ortho-benzoxylation with aromatic acids, leading to ortho-benzoxylated acetanilides. This reaction occurs via C-H bond activation and is highly regioselective, yielding products in good to excellent yields (Padala & Jeganmohan, 2013). Moreover, acetanilides can be ortho-arylated with aromatic boronic acids in a ruthenium-catalyzed process, facilitating the synthesis of phenanthridines and carbazoles through subsequent transformations (Chinnagolla & Jeganmohan, 2014).

Physical Properties Analysis

The crystal structure of acetanilide, determined at different temperatures through neutron diffraction, highlights the stability of its molecular configuration and lack of proton transfer along the N-H...O hydrogen bond. These findings contribute to understanding the solid-state properties of acetanilide, including its thermal behavior and interactions within the crystal lattice (Johnson et al., 1995).

Chemical Properties Analysis

Acetanilide's electronic structure and reactivity have been extensively studied. Molecular orbital calculations show the interaction between the phenyl and acetyl groups through the nitrogen atom, elucidating the electronic properties and absorption characteristics of acetanilide. These studies provide a foundation for understanding the electronic effects responsible for the chemical behavior of acetanilide and its derivatives (Baba & Suzuki, 1960).

Scientific Research Applications

  • Analgesic and Antipyretic Properties : Initially used to reduce fever, acetanilide was found to have anodyne properties, making it valuable for treating neuralgia and headaches (O. Lowy, 1934). It also acts as a pain reliever by blocking nerve fiber pulses (J. Binoy et al., 2006).

  • Quantitative NMR Spectroscopy : Acetanilide is employed as a primary standard in quantitative ^1H NMR spectroscopy for precise results in pharmaceutical compliance testing (T. Rundlöf et al., 2014).

  • Pharmaceutical Industry Applications : In the pharmaceutical industry, data on vapor pressures, phase transitions, and enthalpies of formation of acetanilide derivatives are collected for various purposes (R. N. Nagrimanov et al., 2018).

  • Herbicides and Metabolic Effects : Acetanilide herbicides inhibit fatty acid oxidation, affecting lipid levels in the liver (Jessica L. Counihan et al., 2017).

  • Treatment of Overactive Bladder : Conformationally restricted acetanilides serve as potent and selective β3-adrenergic receptor agonists for treating overactive bladder (C. Moyes et al., 2014).

  • Synthetic Chemistry : Acetanilide can be used to produce ortho-alkenylated acetanilides in a highly regio- and stereoselective manner (R. Manikandan & M. Jeganmohan, 2014).

  • Wide Range of Biological Activities : Derivatives of acetanilide exhibit antimicrobial, analgesic, anti-inflammatory, antioxidant, anticonvulsant, anti-cancer, antihyperglycaemic, and antimalarial activities (R. K. Singh et al., 2018).

  • Antidote for Poisoning : Acetanilide provides significant protection against methanol poisoning in mice (A. Hassan et al., 1969).

  • Paracetamol's Active Metabolite : It was discovered that paracetamol (acetaminophen) is the key active metabolite of acetanilide, leading to paracetamol's widespread use as an analgesic (C. Mallet & A. Eschalier, 2018).

  • Antimicrobial Activity : Acetanilide derivatives have shown significant antimicrobial activity compared to standard drugs like streptomycin (G. M. Bhupathi et al., 2016).

  • Thermal Analysis and Energy Storage : Acetanilide's thermal properties, such as subcooling and vaporization, are studied for energy storage applications (A. Shobo & A. Mawire, 2017).

  • Metabolic Pathways and Drug Interactions : The metabolic pathways of acetanilide, including its transformation into N-acetyl p-aminophenol and interactions with other drugs, have been extensively studied (B. Brodie & J. Axelrod, 1948).

  • Environmental Impact : Degradation products of acetanilide herbicides have been detected in U.S. ground and surface waters, prompting the development of methods for detecting these contaminants in drinking water (J. Shoemaker, 2002).

  • Thermochemical Analysis : Acetanilide and its analogues have been studied for vaporization enthalpies, providing insights into their thermal properties (S. Vecchio et al., 2004).

  • Quantum and Polaron Studies : The dimensionality of selftrapped polaron and free exciton states in crystalline acetanilide is a topic of ongoing research (P. Hamm & G. Tsironis, 2007).

Safety And Hazards

Acetanilide is harmful if swallowed and toxic in contact with skin . It causes serious eye irritation and is harmful if inhaled . Excessive or prolonged use engenders toxic side effects: it interferes with the function of hemoglobin, the oxygen-carrying pigment of the blood .

Future Directions

Acetanilide has found uses in the intermediation in rubber accelerator synthesis, dyes and dye intermediate synthesis, and camphor synthesis . It is also used for the production of 4-acetamidobenzenesulfonyl chloride, a key intermediate for the manufacture of the sulfa drugs . The chief objective of the present article is to highlight the chemistry and pharmacological aspects of various derivatives of acetanilide and their pharmacological activities to assist the future discovery of more efficacious derivatives with less toxicity .

properties

IUPAC Name

N-phenylacetamide
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InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)
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InChI Key

FZERHIULMFGESH-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC1=CC=CC=C1
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Molecular Formula

C8H9NO
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Related CAS

137020-73-6
Record name Poly(N-acetylaniline)
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DSSTOX Substance ID

DTXSID2022543
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Molecular Weight

135.16 g/mol
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Physical Description

Acetanilide is a white to gray solid. (NTP, 1992), Dry Powder, White odorless solid; [Hawley] White to gray solid; Sensitive to prolonged contact with air; [CAMEO] Off-white chips; [Alfa Aesar MSDS], Solid
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Boiling Point

579 °F at 760 mmHg (NTP, 1992), 304 °C @ 760 MM HG
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Flash Point

345 °F (NTP, 1992), 169 °C, 337 °F; 169 °C (OPEN CUP)
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 1 G SOL IN 185 ML WATER, 3.4 ML ALC, 20 ML BOILING WATER, 3 ML METHANOL, 4 ML ACETONE, 0.6 ML BOILING ALCOHOL, IN 3.7 ML CHLOROFORM, 5 ML GLYCEROL, 8 ML DIOXANE, 47 ML BENZENE, 18 ML ETHER; VERY SPARINGLY SOL IN PETROLEUM ETHER; CHLORAL HYDRATE INCREASES SOLUBILITY IN WATER, SOL IN TOLUENE; VERY SOL IN HOT TOLUENE, IN CARBON TETRACHLORIDE, Water solubility= 6.93X10+3 mg/l at 25 °C, Slightly soluble in water; very soluble in ethanol and acetone; soluble in ethyl ether., 6.39 mg/mL at 25 °C
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Density

1.219 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2190 @ 15 °C
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Vapor Density

4.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.65
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Vapor Pressure

1 mmHg at 237 °F (NTP, 1992), 0.00122 [mmHg], 1.22X10-3 mm Hg at 25 °C
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Product Name

Acetanilide

Color/Form

ORTHORHOMBIC PLATES OR SCALES FROM WATER, WHITE SHINING CRYSTALLINE SCALES, White, shining crystalline leaflets or white crystalline powder., Colorless, glossy, crystalline material.

CAS RN

103-84-4, 55576-55-1
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Melting Point

237.7 °F (NTP, 1992), 114.3 °C
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Record name ACETANILIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2665
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

To the same reaction mixture containing the phosphonium salt as in Example 1 was added a mixture of 3.0 g. (0.05 mole) of acetic acid and 5.2 g. (0.056 mole) of aniline, and the resulting mixture was reacted under reflux for 2 hours. Thereafter, the same aftertreatment as in Example 1 was effected to obtain acetanilide, yield 20% based on acetic acid.
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0.05 mol
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0.056 mol
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Yield
20%

Synthesis routes and methods II

Procedure details

The aminophenyl-β-sulfatoethylsulfone has been produced by reacting aniline with acetic anhydride to produce acetoanilide, followed by chlorosulfonating the latter with a largely excessive quantity of chlorosulfonic acid to produce acetylaminobenzenesulfonyl chloride, reducing the latter with sodium sulfite to produce the corresponding sulfinic acid, reacting the latter with ethylene oxide or ethylene chlorohydrin to produce acetylaminophenyl-β-hydroxyethylsulfone, and then subjecting the latter to hydrolysis and esterification in sulfuric acid to obtain the desired sulfuric ester.
[Compound]
Name
aminophenyl-β-sulfatoethylsulfone
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Synthesis routes and methods III

Procedure details

1.19 g phenyl isocyanate was reacted with 0.6 g acetic acid in a 1:1 molar ratio in the presence of dibutyltin dichloride in methylene chloride (20 parts). The molar ratio of dibutyltin dichloride to phenyl isocyanate was 1:100. The reaction, product isolation and analysis were conducted as in Example 1. A 97.0% yield of acetanilide was obtained (1.20 g).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
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Yield
97%

Synthesis routes and methods IV

Procedure details

1.19 g phenyl isocyanate and 0.6 g acetic acid were reacted in a 1:1 isocyanate:acetic acid molar ratio. The reaction, product isolation and analysis were conducted as in Example 1. 0.45 g diphenyl urea and 0.9 g acetanilide were obtained.
Quantity
1.19 g
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reactant
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0 (± 1) mol
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0.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47,900
Citations
BB Brodie, J Axelrod - J Pharmacol Exp Ther, 1948 - Citeseer
METHODS AND MATERIAL. Acetanilide and its metabolites were identified and estimated by the methods described in the previous paper (9). Methemoglobin was determined by a …
Number of citations: 327 citeseerx.ist.psu.edu
CJ Brown, DEC Corbridge - Acta Crystallographica, 1954 - scripts.iucr.org
The structure of crystalline acetanilide has been determined from its X-ray diffraction pattern. The crystals are orthorhombic with a= 19.640, b= 9.483, and c= 7.979 A, and space group …
Number of citations: 199 scripts.iucr.org
DM Stamper, OH Tuovinen - Critical Reviews in microbiology, 1998 - Taylor & Francis
… Acetanilide-derived herbicides are generally used for … The three most commonly used acetanilide herbicides in the US are … Other acetanilide herbicides are in use worldwide to control …
Number of citations: 173 www.tandfonline.com
G Careri, U Buontempo, F Galluzzi, AC Scott, E Gratton… - Physical Review B, 1984 - APS
Detailed measurements of infrared absorption and Raman scattering on crystalline acetanilide [(CH 3 CONH C 6 H 5) x] at low temperature show a new band close to the conventional …
Number of citations: 355 journals.aps.org
RL Zimdahl, SK Clark - Weed Science, 1982 - cambridge.org
… The primary factors affecting soil degradation of acetanilide herbicides … Ninety percent of all acetanilide loss is due to microbial … Because acetanilide herbicides are degraded quickly by …
Number of citations: 148 www.cambridge.org
A Spire, M Barthes, H Kellouai, G De Nunzio - Physica D: Nonlinear …, 2000 - Elsevier
A new investigation of the temperature dependence of the far-infrared spectra of acetanilide and some isotopomers is presented. Four absorption bands are considered at 31, 42, 64, …
Number of citations: 92 www.sciencedirect.com
RK Singh, A Kumar, AK Mishra - Letters in Organic Chemistry, 2019 - ingentaconnect.com
… or N-phenylacetamide is an aromatic compound and in 1886, acetanilide … Acetanilide is not in use but it’s synthetic derivative eg paracetamol, has relatively least toxicity. Acetanilide has …
Number of citations: 5 www.ingentaconnect.com
H Baba, S Suzuki - The Journal of Chemical Physics, 1960 - pubs.aip.org
… π electronic structure of acetanilide and related compounds. … The electronic behaviors of the acetanilide molecule are … in passing from aniline to acetanilide may be interpreted in terms …
Number of citations: 28 pubs.aip.org
T Takasu, M Ukai, S Sato, T Matsui, I Nagase… - … of Pharmacology and …, 2007 - ASPET
We evaluated the pharmacological characteristics of (R)-2-(2-aminothiazol-4-yl)-4′-{2-[(2-hydroxy-2-phenylethyl)amino]-ethyl} acetanilide (YM178). YM178 increased cyclic AMP …
Number of citations: 355 jpet.aspetjournals.org
H Shizuka - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
The photochemical primary processes of acetanilide have been … and the fraction of hydrogen-bonded acetanilide in the cyclo-hexane-… reaction of acetanilide involves predissociation. …
Number of citations: 74 www.journal.csj.jp

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